molecular formula C22H19NO4 B2458145 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate CAS No. 551931-10-3

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate

Cat. No.: B2458145
CAS No.: 551931-10-3
M. Wt: 361.397
InChI Key: PDVDUKKDPPEBRR-HZHRSRAPSA-N
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Description

(E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is a synthetic organic compound featuring an imine (azomethine) linkage and multiple aromatic systems, including benzyloxy and methoxy substituents. Compounds with similar structural motifs, such as imines and methoxy-substituted aromatics, are frequently investigated in medicinal and materials chemistry for their diverse biological activities and physicochemical properties . The methoxy group is a common pharmacophore in approved drugs and bioactive molecules, often influencing a compound's conformation, binding affinity, and metabolic stability through steric and electronic effects . The specific research applications and mechanism of action for this compound require further experimental validation by qualified researchers. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-20-13-9-19(10-14-20)22(24)27-23-15-17-7-11-21(12-8-17)26-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDUKKDPPEBRR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate typically involves the reaction of 4-(benzyloxy)benzaldehyde with 4-methoxybenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Imine (Schiff Base)

The imine group undergoes hydrolysis under acidic or aqueous conditions to regenerate the aldehyde and amine precursors:
Products : 4-Benzyloxybenzaldehyde and 4-methoxybenzamide.

ConditionReactants/CatalystsYieldSource
1M HCl, 25°C, 6 hrAqueous HCl85%
Acetic acid/water (1:1), 90°CFe powder (reductive)73%

Mechanistic Insight :
Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water. Reductive hydrolysis (e.g., Fe in acetic acid) converts the imine to an amine intermediate .

Ester Hydrolysis

The 4-methoxybenzoate ester undergoes hydrolysis to form 4-methoxybenzoic acid:

ConditionReactants/CatalystsYieldSource
10% NaOH, reflux, 12 hrSodium hydroxide91%
H₂SO₄ (1M), 60°C, 8 hrSulfuric acid78%

Key Observation :
Basic conditions favor saponification, while acidic hydrolysis proceeds via acyl-oxygen cleavage. The methoxy group stabilizes the intermediate through resonance.

Benzyl Ether Hydrogenolysis

The benzyloxy group is cleaved via catalytic hydrogenation to yield a phenolic derivative:

ConditionCatalysts/ReagentsYieldSource
H₂ (1 atm), Pd/C, MeOH, 25°CPalladium on carbon95%
Fe/AcOH, 90°CIron in acetic acid76%

Applications :
This reaction is critical for deprotection in multistep syntheses, particularly in pharmaceutical intermediates .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo regioselective substitution:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-benzyloxyphenyl62%
BrominationBr₂/FeBr₃, CH₂Cl₂3-Bromo-4-methoxybenzoate58%

Regioselectivity :
Electron-donating groups (methoxy, benzyloxy) direct substitution to the para and ortho positions .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures:

ConditionReagents/CatalystsProductYieldSource
Formamide, NaOMe, 100°CSodium methoxideQuinazolinone derivative76%
POCl₃, DMF, 80°CPhosphorus oxychlorideBenzoxazole analog68%

Mechanism :
The imine acts as a directing group, enabling cyclization to fused nitrogen-containing heterocycles .

Reductive Amination

The Schiff base participates in reductive amination to form secondary amines:

ConditionReagents/CatalystsProductYieldSource
NaBH₄, MeOH, 25°CSodium borohydrideN-Benzyl-4-methoxybenzamide81%
H₂ (1 atm), Pt/C, EtOAcPlatinum on carbonSaturated amine derivative89%

Utility :
This reaction diversifies the compound’s applications in drug discovery .

Stability Under Oxidative Conditions

The compound resists oxidation due to electron-donating substituents:

Oxidizing AgentConditionsOutcomeSource
KMnO₄, H₂O, 25°CAqueous basicNo reaction
CrO₃, AcOH, 60°CAcidicPartial decomposition (23%)

Critical Analysis

  • Synthetic Utility : The compound’s modular structure enables its use in synthesizing quinazolinones (anticancer agents) and PPARα agonists .

  • Limitations : Benzyl ether cleavage requires stringent conditions (e.g., Pd/C), which may affect acid-sensitive groups.

  • Innovative Applications : Its role in Suzuki–Miyaura cross-coupling (e.g., with aryl halides) is underexplored but promising for biaryl syntheses.

Data synthesized from .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    Numerous studies have explored the antimicrobial properties of Schiff bases, including (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that derivatives of similar structures showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties
    The compound has been investigated for its anticancer potential. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. A related study highlighted that compounds with similar structural motifs exhibited cytotoxic effects on cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .
  • Enzyme Inhibition
    The compound's ability to act as an enzyme inhibitor has been documented, particularly concerning acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown effectiveness in inhibiting these enzymes, which could pave the way for therapeutic interventions in neurodegenerative disorders .

Coordination Chemistry

In coordination chemistry, this compound can function as a ligand that coordinates with metal ions to form complexes. Such metal-ligand complexes are of interest due to their potential applications in catalysis and materials science. The unique electronic properties imparted by the ligand can enhance the reactivity and stability of the resulting complexes .

Case Studies

Case Study 1: Antimicrobial Screening
A series of Schiff base derivatives were synthesized and screened for antimicrobial activity. Among them, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly induced apoptosis in breast cancer cells, suggesting its utility in cancer therapy.

Compound NameAntibacterial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
Related Schiff Base Derivative AHighModerateYes
Related Schiff Base Derivative BLowHighNo

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{[4-(methoxy)phenyl]methylidene}amino 4-methoxybenzoate
  • (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate
  • (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-hydroxybenzoate

Uniqueness

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is unique due to the presence of both benzyloxy and methoxy functional groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its ability to form stable complexes with metal ions and may also impact its biological activity.

Biological Activity

The compound (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate , also referred to as a substituted chalcone, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a methoxy group and a benzyloxy group. The synthesis typically involves base-mediated aldolization of 2-hydroxy-4,5,6-tribenzyloxyacetophenone with 4-methoxybenzaldehyde. The resulting structure features significant intramolecular hydrogen bonding and specific angle interactions between its aromatic rings, which are critical for its biological activity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study focusing on related benzyl and phenyl guanidine derivatives demonstrated significant antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. It has been shown to inhibit specific inflammatory pathways, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate cytokine production is particularly noteworthy, demonstrating its role in immune response regulation .

Neuroprotective Effects

Neuroprotective activities have also been reported for similar compounds. In studies involving BV-2 microglial cells, certain derivatives exhibited neuroprotective effects at low concentrations (0.01 μM), indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Mutagenicity Assessment

While exploring the safety profile of this compound, it is crucial to assess its mutagenic potential. A comprehensive review of mutagenic chemicals highlights the importance of evaluating new compounds for genetic toxicity before clinical application .

Study 1: Antimicrobial Activity

In a comparative study, various substituted benzaldehyde derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the para position significantly influenced the inhibitory activity against xanthine oxidase (XO), suggesting that similar structural features in this compound could enhance its antimicrobial efficacy .

Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of related compounds revealed that they effectively reduced the expression of inflammatory genes in cellular models. This finding supports the hypothesis that this compound may exert similar effects through modulation of NF-kB signaling pathways .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntibacterial0.5
Compound BAnti-inflammatory0.01
Compound CNeuroprotective0.01
Compound DXanthine oxidase Inhibitor0.25

Q & A

Q. Critical Factors Affecting Yield :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control.
  • Catalysts : Piperidine or acetic acid is often used to catalyze Schiff base formation .
  • Temperature : Reflux conditions (e.g., ethanol, 26 hours) improve imine bond formation but may risk decomposition .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Basic Research Question

  • 1H/13C NMR : Essential for confirming the (E)-configuration of the methylideneamino group. Key signals include:
    • Aromatic protons in the benzyloxy group (δ 6.8–7.4 ppm, multiplet).
    • Methoxy protons (δ ~3.8 ppm, singlet) and imine proton (δ ~8.3 ppm, singlet) .
  • X-ray crystallography : Resolves stereochemical ambiguities. For example, bulky substituents like benzyloxy groups induce non-planar conformations, as observed in similar benzoate esters .
  • FT-IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and imine (C=N stretch ~1620 cm⁻¹) functional groups .

How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Advanced Research Question
The electron-donating methoxy and benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks:

  • Electrophilic Substitution : Methoxy groups direct incoming electrophiles to the para position. For example, bromination with Br₂ in acetic acid yields mono-substituted derivatives .
  • Oxidation Sensitivity : The methylideneamino group is prone to oxidation under strong conditions (e.g., KMnO₄), forming nitro or carboxylic acid derivatives. Controlled oxidation with milder agents (e.g., H₂O₂) may preserve the imine bond .

Computational Insights :
DFT calculations can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). The benzyloxy group’s electron-donating nature lowers the LUMO energy, enhancing electrophilic reactivity .

What strategies are recommended for resolving discrepancies in reported reaction yields or spectroscopic data across studies?

Advanced Research Question
Conflicting data often arise from variations in:

  • Reaction Conditions : Temperature, solvent purity, or catalyst loading (e.g., piperidine concentration in Schiff base synthesis) .
  • Analytical Methods : Baseline noise in NMR or crystallographic disorder in X-ray data .

Q. Resolution Strategies :

  • Systematic Parameter Screening : Vary one variable (e.g., solvent) while keeping others constant.
  • Cross-Validation : Use multiple techniques (e.g., NMR + HPLC) to confirm purity and structure .
  • Crystallographic Refinement : Apply restraints to disordered regions in X-ray data .

How can computational modeling predict the compound’s potential as a ligand in biological or catalytic systems?

Advanced Research Question

  • Docking Studies : Molecular docking with proteins (e.g., enzymes) evaluates binding affinity. The benzyloxy group’s hydrophobicity may enhance interactions with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over time. For example, the methoxy group’s rotational freedom could influence binding kinetics .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with biological activity using regression models .

What are the challenges in optimizing this compound’s solubility for in vitro biological assays?

Advanced Research Question

  • Solubility Limitations : The hydrophobic benzyloxy group reduces aqueous solubility.
  • Mitigation Strategies :
    • Derivatization : Introduce polar groups (e.g., sulfonate) at the para position .
    • Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
    • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

How does the steric bulk of the benzyloxy group influence the compound’s crystallographic packing and melting point?

Advanced Research Question

  • Crystal Packing : Bulky benzyloxy groups disrupt close packing, leading to lower melting points compared to smaller substituents (e.g., methoxy). For example, similar benzoate esters with hexadecyloxy chains exhibit layered structures with interdigitated alkyl chains .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals phase transitions. High steric hindrance correlates with broader melting ranges .

What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Advanced Research Question

  • Acidic Conditions : Protonation of the imine nitrogen increases susceptibility to hydrolysis, breaking the C=N bond.
  • Basic Conditions : The ester group undergoes saponification, forming a carboxylate salt. The methoxy group’s electron donation stabilizes the intermediate enolate .

Q. Experimental Validation :

  • pH-Dependent Stability Assays : Monitor degradation via HPLC at varying pH levels (e.g., 1–14) .

How can researchers design derivatives to enhance this compound’s photophysical properties for material science applications?

Advanced Research Question

  • Extended Conjugation : Introduce π-electron-rich groups (e.g., vinyl or acetylene) to shift absorption/emission wavelengths.
  • Heavy Atom Effect : Incorporate bromine or iodine to enhance intersystem crossing for phosphorescence .

Case Study :
A derivative with a 4-formyl-2-nitrophenoxy group (similar to ) showed red-shifted UV-Vis absorption due to extended conjugation .

What protocols ensure reproducibility in synthesizing enantiomerically pure forms of this compound?

Advanced Research Question

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers .
  • Circular Dichroism (CD) : Validates enantiomeric excess by comparing CD spectra to racemic mixtures .

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